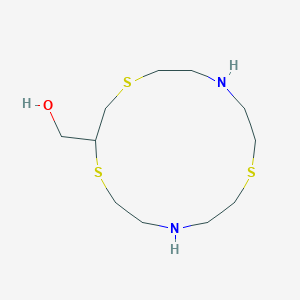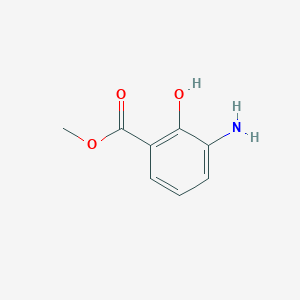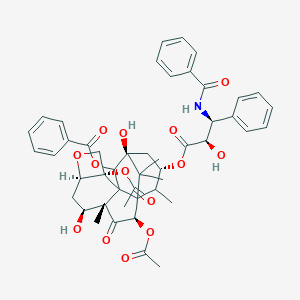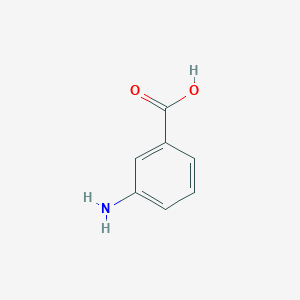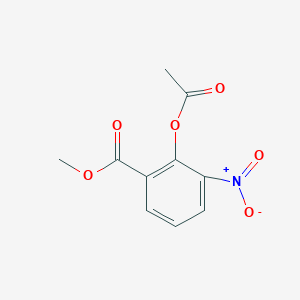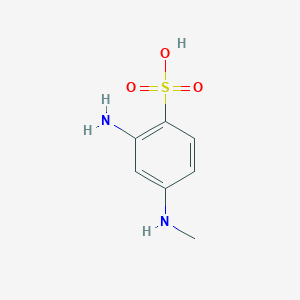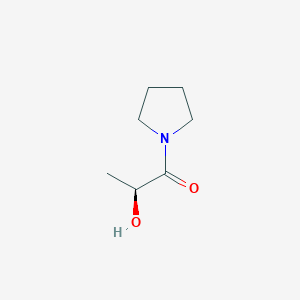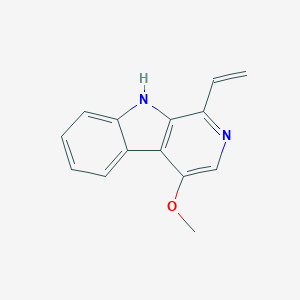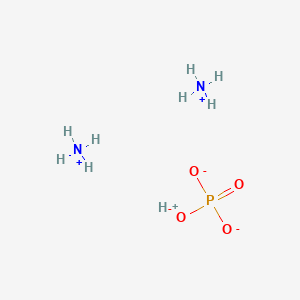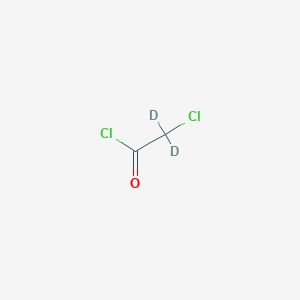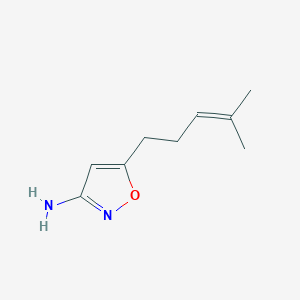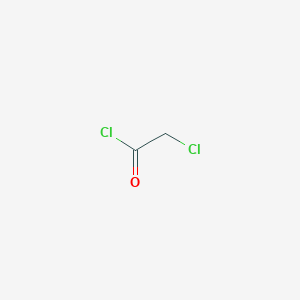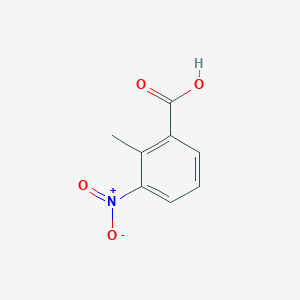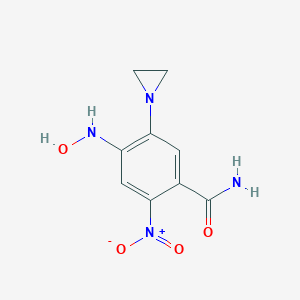
5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, commonly known as AHNB, is a synthetic compound that has gained significant attention in the field of cancer research. It belongs to the class of nitroaromatic compounds, which have been extensively studied for their anticancer properties. AHNB has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for further exploration.
Mécanisme D'action
The mechanism of action of AHNB is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA and proteins. AHNB may induce the formation of ROS within cancer cells, leading to oxidative stress and ultimately cell death.
Effets Biochimiques Et Physiologiques
AHNB has been shown to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its cytotoxic effects. AHNB has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation. In addition, AHNB has been shown to inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
AHNB has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. It exhibits potent cytotoxicity against a variety of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell death. However, AHNB also has some limitations. It may exhibit off-target effects, which can complicate the interpretation of experimental results. In addition, its cytotoxic effects may limit its use in certain experimental systems.
Orientations Futures
There are several future directions for research on AHNB. One area of interest is the development of new analogs of AHNB that exhibit improved potency and selectivity. Another area of interest is the elucidation of the molecular mechanisms underlying its anticancer effects. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of AHNB in animal models. Overall, AHNB represents a promising candidate for the development of new anticancer drugs.
Méthodes De Synthèse
AHNB can be synthesized by reacting 4-hydroxylamino-2-nitrobenzamide with ethyleneimine in the presence of a catalyst. The reaction proceeds via the formation of an aziridine intermediate, which is subsequently hydrolyzed to yield AHNB. The synthesis of AHNB is relatively simple and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
AHNB has been extensively studied for its anticancer properties. It has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including lung, breast, and colon cancer. AHNB has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells. These findings suggest that AHNB may be a promising candidate for the development of new anticancer drugs.
Propriétés
Numéro CAS |
119643-82-2 |
|---|---|
Nom du produit |
5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide |
Formule moléculaire |
C9H10N4O4 |
Poids moléculaire |
238.2 g/mol |
Nom IUPAC |
5-(aziridin-1-yl)-4-(hydroxyamino)-2-nitrobenzamide |
InChI |
InChI=1S/C9H10N4O4/c10-9(14)5-3-8(12-1-2-12)6(11-15)4-7(5)13(16)17/h3-4,11,15H,1-2H2,(H2,10,14) |
Clé InChI |
OAALBIMEFVOQBY-UHFFFAOYSA-N |
SMILES |
C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])NO |
SMILES canonique |
C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])NO |
Autres numéros CAS |
119643-82-2 |
Synonymes |
5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide AHNB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



